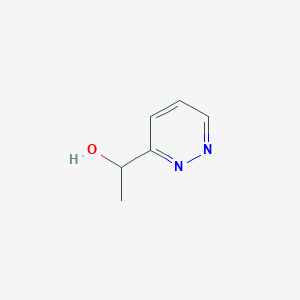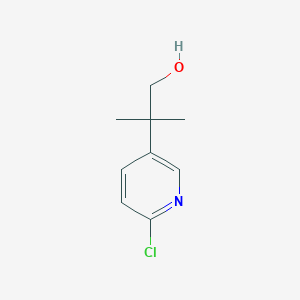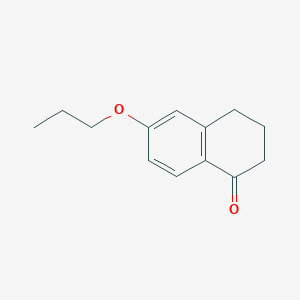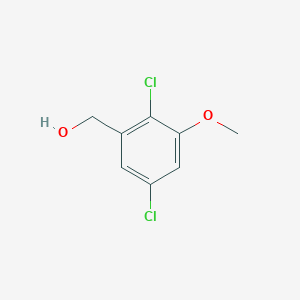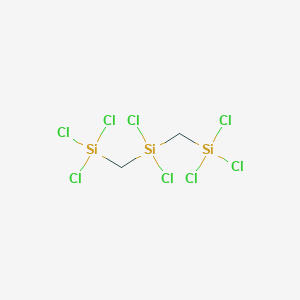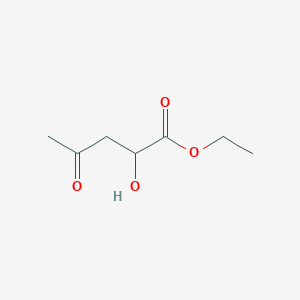
Ethyl 2-hydroxy-4-oxopentanoate
Descripción general
Descripción
Ethyl 2-hydroxy-4-oxopentanoate is an organic compound with the molecular formula C7H12O4. It is a derivative of pentanoic acid and contains both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mecanismo De Acción
Target of Action
Ethyl 2-hydroxy-4-oxopentanoate, also known as Ethyl 4-oxovalerate, is a compound that primarily targets enzymes involved in biochemical pathways . The exact targets can vary depending on the organism and the specific metabolic pathway involved. For instance, in the mold Aspergillus oryzae, it is involved in the synthesis of leucate from leucine .
Mode of Action
The mode of action of this compound involves its reduction to D-leucate by a D-isomer-specific 2-hydroxyacid dehydrogenase family enzyme . This reaction is dependent on NADPH or NADH, with a preference for NADPH .
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . It can also be reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .
Pharmacokinetics
Its molecular weight is 1441684 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of this compound’s action is the production of D-leucate, a compound that contributes to a fruity flavor in Japanese sake . The yeast Saccharomyces cerevisiae then produces ethyl leucate from leucate during sake fermentation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reduction to D-leucate is dependent on the presence of NADPH or NADH . Additionally, its role in flavor production in sake suggests that its action can be influenced by the specific conditions of the fermentation process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-4-oxopentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of ethyl 2-oxo-4-pentenoate using a suitable reducing agent like sodium borohydride. This reaction is usually performed in an alcohol solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of ethyl 2-oxo-4-pentenoate. This process is carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Ethyl 2-oxo-4-oxopentanoate.
Reduction: Ethyl 2-hydroxy-4-hydroxypentanoate.
Substitution: Ethyl 2-amino-4-oxopentanoate.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a substrate in enzymatic studies to investigate the activity of specific enzymes involved in ester and ketone metabolism.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of drugs targeting metabolic disorders.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Comparación Con Compuestos Similares
Ethyl 2-hydroxy-4-oxopentanoate can be compared with similar compounds such as:
Ethyl 2-hydroxy-4-methylpentanoate: This compound has a similar structure but contains a methyl group at the fourth position, which can influence its reactivity and biological activity.
Ethyl 2-oxo-4-pentenoate: This compound lacks the hydroxyl group and has a double bond, making it more reactive in certain chemical reactions.
Ethyl 2-hydroxy-4-oxobutanoate: This compound has a shorter carbon chain, which can affect its physical properties and reactivity.
Propiedades
IUPAC Name |
ethyl 2-hydroxy-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-11-7(10)6(9)4-5(2)8/h6,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGFCSZYXHRXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


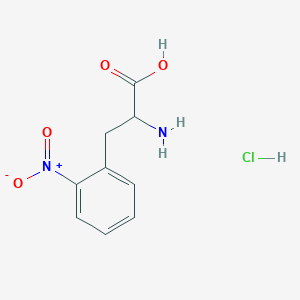

![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)
